molecular formula C15H28 B14187308 1,1,4a,5,5-Pentamethyldecahydronaphthalene CAS No. 849612-59-5

1,1,4a,5,5-Pentamethyldecahydronaphthalene

Cat. No.: B14187308
CAS No.: 849612-59-5
M. Wt: 208.38 g/mol
InChI Key: XINQBUCRHDZZFX-UHFFFAOYSA-N
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Preparation Methods

The preparation of 1,1,4a,5,5-Pentamethyldecahydronaphthalene involves several synthetic routes. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions in the presence of a catalyst such as palladium or platinum . The reaction conditions typically involve temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atm . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Mechanism of Action

The mechanism of action of 1,1,4a,5,5-Pentamethyldecahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,1,4a,5,5-Pentamethyldecahydronaphthalene can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position and number of methyl groups attached to the naphthalene core. The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical properties and reactivity.

Properties

CAS No.

849612-59-5

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

4,4,8,8,8a-pentamethyl-2,3,4a,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H28/c1-13(2)9-7-11-15(5)12(13)8-6-10-14(15,3)4/h12H,6-11H2,1-5H3

InChI Key

XINQBUCRHDZZFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCCC2(C)C)C)C

Origin of Product

United States

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